(3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one
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Overview
Description
(3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one is an organic compound that belongs to the class of thiopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one typically involves the condensation of 4-methoxybenzaldehyde with tetrahydro-4H-thiopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
Chemistry
In chemistry, (3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, thiopyran derivatives are studied for their potential therapeutic properties. These compounds have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. This compound may exhibit similar properties, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate inflammation, cell growth, or microbial activity.
Comparison with Similar Compounds
Similar Compounds
- (3Z,5E)-3,5-bis(4-hydroxybenzylidene)tetrahydro-4H-thiopyran-4-one
- (3Z,5E)-3,5-bis(4-chlorobenzylidene)tetrahydro-4H-thiopyran-4-one
- (3Z,5E)-3,5-bis(4-nitrobenzylidene)tetrahydro-4H-thiopyran-4-one
Uniqueness
(3Z,5E)-3,5-bis(4-methoxybenzylidene)tetrahydro-4H-thiopyran-4-one is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
61448-77-9 |
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Molecular Formula |
C21H20O3S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(3E,5Z)-3,5-bis[(4-methoxyphenyl)methylidene]thian-4-one |
InChI |
InChI=1S/C21H20O3S/c1-23-19-7-3-15(4-8-19)11-17-13-25-14-18(21(17)22)12-16-5-9-20(24-2)10-6-16/h3-12H,13-14H2,1-2H3/b17-11-,18-12+ |
InChI Key |
JNRJHGLBAWJZGM-MJZABRMRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CSC/C(=C/C3=CC=C(C=C3)OC)/C2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CSCC(=CC3=CC=C(C=C3)OC)C2=O |
Origin of Product |
United States |
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